molecular formula C15H12N4 B12002315 1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole

Cat. No.: B12002315
M. Wt: 248.28 g/mol
InChI Key: ZGHDJIGDCZQMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing nitrogen atoms. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two benzimidazole units. The general reaction scheme is as follows:

  • Benzimidazole is reacted with formaldehyde in the presence of an acid catalyst.
  • The reaction mixture is heated to promote the formation of the methylene bridge.
  • The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Benzimidazole derivatives are known for their potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them effective as anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-benzodiazol-1-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methylene bridge.

    4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile: This compound has a benzonitrile group attached to the benzimidazole ring.

Uniqueness

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole is unique due to its specific structure, which allows for the formation of a methylene bridge between two benzimidazole units. This structural feature contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

1-(benzimidazol-1-ylmethyl)benzimidazole

InChI

InChI=1S/C15H12N4/c1-3-7-14-12(5-1)16-9-18(14)11-19-10-17-13-6-2-4-8-15(13)19/h1-10H,11H2

InChI Key

ZGHDJIGDCZQMGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.